molecular formula C19H16FN3O3S B2614768 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 893381-23-2

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2614768
CAS No.: 893381-23-2
M. Wt: 385.41
InChI Key: GTNGYMSUOPKGRI-UHFFFAOYSA-N
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Description

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or developing methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and imidazole intermediates. The benzodioxole moiety can be synthesized through a Pd-catalyzed C-N cross-coupling reaction . The imidazole ring is then introduced via a cyclization reaction involving appropriate precursors. The final step involves the coupling of the benzodioxole-imidazole intermediate with the fluorophenyl acetamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Pd-catalyzed coupling and cyclization steps, as well as advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide apart is its unique combination of structural features, including the benzodioxole, imidazole, and fluorophenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c20-14-3-1-2-4-15(14)22-18(24)11-27-19-21-7-8-23(19)10-13-5-6-16-17(9-13)26-12-25-16/h1-9H,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNGYMSUOPKGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=CN=C3SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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